molecular formula C16H15Cl2NOS B5325693 2-[(4-Chlorobenzyl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

2-[(4-Chlorobenzyl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B5325693
M. Wt: 340.3 g/mol
InChI Key: FHWWUVOWXCIBBA-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide is an organic compound with the molecular formula C16H15Cl2NOS It is characterized by the presence of chlorobenzyl and chloromethylphenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide typically involves the reaction of 4-chlorobenzyl chloride with 3-chloro-2-methylaniline in the presence of a base, followed by the addition of acetic anhydride. The reaction conditions often include:

    Solvent: Anhydrous acetone or dichloromethane

    Base: Potassium carbonate or sodium hydroxide

    Temperature: Reflux conditions (approximately 80-90°C)

    Reaction Time: 8-12 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of halogen atoms with other functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-[(4-Chlorobenzyl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

    Disrupting Cellular Functions: Interfering with the synthesis of essential biomolecules or disrupting cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide
  • 2-[(4-Chlorobenzyl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
  • 2-[(4-Chlorobenzyl)sulfanyl]-N-(3-chloro-2-ethylphenyl)acetamide

Uniqueness

2-[(4-Chlorobenzyl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both chlorobenzyl and chloromethylphenyl groups provides a distinct set of properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NOS/c1-11-14(18)3-2-4-15(11)19-16(20)10-21-9-12-5-7-13(17)8-6-12/h2-8H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWWUVOWXCIBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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